molecular formula C14H10O2 B8821448 1-Methoxyfluoren-9-one CAS No. 42523-15-9

1-Methoxyfluoren-9-one

Cat. No.: B8821448
CAS No.: 42523-15-9
M. Wt: 210.23 g/mol
InChI Key: ZLYUKFUCNSKIKR-UHFFFAOYSA-N
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Description

1-Methoxyfluoren-9-one (CAS: 42523-15-9; C₁₄H₁₀O₂) is a fluorenone derivative featuring a methoxy group at the 1-position of the fluorene backbone. It is synthesized via palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes, yielding a 9:1 regioselectivity ratio favoring the 1-methoxy isomer over its regioisomer . This selectivity arises from coordination of the methoxy group to palladium in the biarylpalladium intermediate, stabilizing the carbanionic carbon and directing palladium to the sterically hindered end of the aryne . The compound is characterized by distinct ¹H and ¹³C NMR spectra, confirming its structural identity .

Properties

IUPAC Name

1-methoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)13(10)12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYUKFUCNSKIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318967
Record name 1-methoxyfluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42523-15-9
Record name NSC338221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxyfluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorenone Derivatives

Substituent Position and Regioselectivity

1-Methoxyfluoren-9-one is compared with other methoxy- and hydroxy-substituted fluorenones (Table 1):

Compound Name CAS Number Molecular Formula Substituent Position Key Synthesis Features Yield/Regioselectivity
1-Methoxyfluoren-9-one 42523-15-9 C₁₄H₁₀O₂ 1-position Pd-catalyzed aryne annulation; methoxy coordination to Pd 9:1 regioselectivity
2-Methoxyfluoren-9-one 3133-07-1 C₁₄H₁₀O₂ 2-position Limited data; likely similar Pd-mediated routes No yield reported
2,3-Dimethoxyfluoren-9-one Not provided C₁₅H₁₂O₃ 2,3-positions Pd-catalyzed annulation with dimethoxybenzyne Poor yield (~20%)
1-Hydroxyanthrone 1715-81-7 C₁₄H₁₀O₂ 1-hydroxy on anthrone Distinct anthracene backbone; unrelated synthesis N/A

Key Findings :

  • Regioselectivity : The 1-methoxy isomer dominates due to thermodynamic stabilization and steric factors in Pd intermediates. In contrast, 2-methoxy derivatives lack analogous stabilizing interactions .
  • Synthetic Efficiency : 2,3-Dimethoxyfluoren-9-one exhibits low yields (≤20%) due to slower aryne generation from dimethoxy precursors .

Functional Group Modifications

Amino-Substituted Derivatives
  • 2-(Dimethylamino)-9H-fluoren-9-one (CAS: Not provided; C₁₅H₁₃NO): Features a dimethylamino group at the 2-position. Extinguishing media include water spray and carbon dioxide, indicating higher flammability than methoxy analogs .
  • Its synthesis involves amino-ethoxy substitution, enabling solubility in polar solvents .
Hydrazone Derivatives
  • Fluoren-9-one hydrazone (CAS: 13629-22-6; C₁₃H₁₀N₂O): Formed via hydrazine addition to the ketone group. Unlike 1-methoxyfluoren-9-one, it exhibits reactivity typical of hydrazones (e.g., condensation reactions) .

Physical and Chemical Properties

Property 1-Methoxyfluoren-9-one 2-Methoxyfluoren-9-one 2,3-Dimethoxyfluoren-9-one
Molecular Weight (g/mol) 210.23 210.23 240.25
Polarity Moderate (methoxy dipole) Similar to 1-isomer Higher (two methoxy groups)
Stability Thermally stable Comparable Potential steric strain

Research Notes:

  • The methoxy group in 1-Methoxyfluoren-9-one enhances electron density at the carbonyl group, influencing its UV-Vis absorption and redox behavior .
  • Amino-substituted derivatives exhibit basicity and altered solubility profiles compared to methoxy analogs .

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